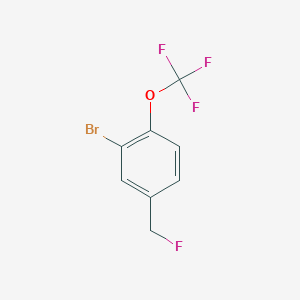

![molecular formula C10H17F2NO4 B2769999 2-([(Tert-butoxy)carbonyl]amino)-4,4-difluoropentanoic acid CAS No. 1822586-02-6](/img/structure/B2769999.png)

2-([(Tert-butoxy)carbonyl]amino)-4,4-difluoropentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-([(Tert-butoxy)carbonyl]amino)-4,4-difluoropentanoic acid” is a chemical compound with the CAS Number: 1822586-02-6 . It has a molecular weight of 253.25 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 2-((tert-butoxycarbonyl)amino)-4,4-difluoropentanoic acid . The InChI code is 1S/C10H17F2NO4/c1-9(2,3)17-8(16)13-6(7(14)15)5-10(4,11)12/h6H,5H2,1-4H3,(H,13,16)(H,14,15) .

Chemical Reactions Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .

Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 253.25 .

Scientific Research Applications

Fluorinated Amino Acids for NMR Studies

Research has demonstrated the synthesis and application of fluorinated amino acids, such as perfluoro-tert-butyl derivatives, for sensitive applications in 19F NMR. These compounds exhibit distinct conformational preferences, enabling their incorporation into peptides for detailed structural analysis via NMR, suggesting their use in probes and medicinal chemistry (Tressler & Zondlo, 2014).

Synthesis of Fluorinated Alpha-Amino Acids

Modifications in the palladium-catalyzed tert-butoxycarbonylation of trifluoroacetimidoyl iodides have been described, leading to the selective formation of tert-butyl iminoesters. These are precursors to fluorinated alpha-amino acids, indicating the compound's role in the development of amino acid derivatives with enhanced properties (Amii et al., 2000).

Electrophilic Building Blocks for Synthesis

The compound has been used in the preparation of novel electrophilic building blocks for synthesizing enantiomerically pure compounds. Such applications are crucial in developing chiral molecules for pharmaceutical applications, showcasing the compound's versatility in organic synthesis (Zimmermann & Seebach, 1987).

Intermediates in Amino Acid Synthesis

The compound serves as an intermediate in the synthesis of protected 2,3-l-diaminopropanoic acid (l-Dap) methyl esters, demonstrating its utility in the preparation of non-proteinogenic amino acids for further research and development in peptide chemistry (Temperini et al., 2020).

Probe for Protein-Protein Interaction Studies

Highly fluorinated amino acids, like perfluoro-tert-butyl derivatives, have been shown to stabilize proteins and provide novel methods for identifying specific molecular events via 19F NMR. Such compounds offer a promising avenue for probing protein function and protein-protein interfaces in complex solutions, highlighting their importance in biochemical research (Tressler & Zondlo, 2017).

Safety and Hazards

Mechanism of Action

Target of Action

The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used as a protecting group for amines in organic synthesis .

Mode of Action

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group protects the amine during the reaction, preventing it from reacting with other compounds . Once the reaction is complete, the BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The compound’s boc group plays a crucial role in peptide synthesis . It allows for the selective reaction of certain groups while protecting others, enabling the creation of complex organic compounds .

Pharmacokinetics

The boc group’s presence can influence these properties by altering the compound’s polarity and solubility .

Result of Action

The primary result of the action of 2-([(Tert-butoxy)carbonyl]amino)-4,4-difluoropentanoic acid is the protection of amines during organic synthesis, allowing for the creation of complex organic compounds . After the reaction, the BOC group can be removed, leaving the desired product .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the addition and removal of the BOC group require specific conditions, such as the presence of a base for addition and strong acids for removal . Additionally, the reaction’s temperature can impact the efficiency and speed of the BOC group’s addition and removal .

Properties

IUPAC Name |

4,4-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO4/c1-9(2,3)17-8(16)13-6(7(14)15)5-10(4,11)12/h6H,5H2,1-4H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNAXEQQJLNSSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(C)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1822586-02-6 |

Source

|

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-4,4-difluoropentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

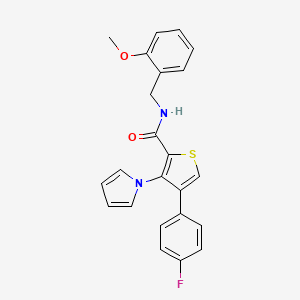

![2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2769918.png)

![4-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B2769923.png)

![2-chloro-N-[3-(diethylcarbamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2769929.png)

![6-allyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2769934.png)

![2-Oxa-8-azaspiro[4.5]decane hemioxalate](/img/structure/B2769937.png)

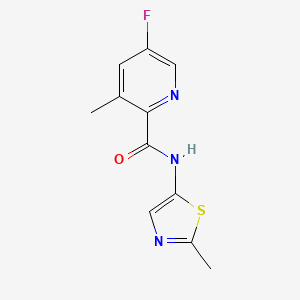

![N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2769938.png)